1-Cyclohexylethane-1-sulfonamide

Description

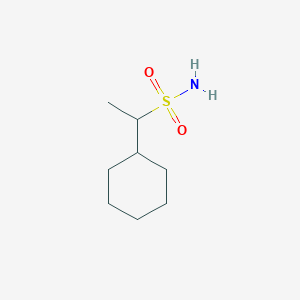

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclohexylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTROUCOBVAGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation of 1 Cyclohexylethane 1 Sulfonamide

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is a cornerstone in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide a wealth of information to confirm the molecular structure of 1-Cyclohexylethane-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be inferred from data on structurally related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl group, the ethyl group, and the sulfonamide NH₂. The protons on the cyclohexyl ring would likely appear as a complex multiplet in the upfield region, typically between δ 1.0 and 2.0 ppm. The methine proton (CH) adjacent to the sulfonamide group would be expected at a more downfield position, likely in the range of δ 3.0-3.5 ppm, due to the deshielding effect of the neighboring sulfur and cyclohexyl groups. The methyl protons (CH₃) of the ethyl group would likely resonate as a triplet around δ 1.2-1.5 ppm. The two protons of the sulfonamide group (NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically in the range of δ 4.5-5.5 ppm. In some sulfonamide derivatives, this NH signal can be observed at a much higher chemical shift, even around δ 11.3 ppm, particularly if there is intramolecular hydrogen bonding. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The cyclohexyl carbons would be expected to produce a set of signals in the aliphatic region, generally between δ 25 and 45 ppm. The carbon atom attached to the sulfonamide group (CH-SO₂) would be significantly deshielded and is anticipated to appear in the range of δ 55-65 ppm. The methyl carbon (CH₃) of the ethyl group would be found at a more upfield position, typically around δ 10-15 ppm. For comparison, in a related pyrazole-sulfonamide containing a cyclohexenyl group, the cyclohexenyl carbons appear in the range of δ 22-38 ppm. researchgate.net

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexyl and ethyl fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl-H | 1.0 - 2.0 (m) | 25 - 45 |

| CH-SO₂ | 3.0 - 3.5 (m) | 55 - 65 |

| CH₃ | 1.2 - 1.5 (t) | 10 - 15 |

| NH₂ | 4.5 - 5.5 (br s) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent and diagnostic peaks for the sulfonamide group are the asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org These typically appear as two strong bands in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide (SO₂NH₂) would give rise to two medium-intensity bands in the range of 3400-3200 cm⁻¹. The S-N stretching vibration is generally weaker and appears in the region of 950-900 cm⁻¹. rsc.org The C-H stretching vibrations of the cyclohexyl and ethyl groups would be observed around 3000-2850 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Expected frequency ranges are based on typical values for sulfonamides.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3400 - 3200 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1310 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 |

| S-N (Sulfonamide) | Stretching | 950 - 900 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₈H₁₇NO₂S), HRMS would provide a highly accurate mass measurement of the molecular ion.

The exact mass of this compound can be calculated by summing the exact masses of its constituent atoms:

8 x Carbon (¹²C) = 8 x 12.000000 = 96.000000

17 x Hydrogen (¹H) = 17 x 1.007825 = 17.133025

1 x Nitrogen (¹⁴N) = 1 x 14.003074 = 14.003074

2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.989830

1 x Sulfur (³²S) = 1 x 31.972071 = 31.972071

Calculated Exact Mass = 191.097990 Da

An HRMS experiment would be expected to yield a measured mass that is within a very small tolerance (typically < 5 ppm) of this calculated value, thus confirming the elemental composition of the molecule. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information, showing characteristic losses of the sulfonamide group and fragments corresponding to the cyclohexyl and ethyl moieties.

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods define the connectivity of a molecule, crystallographic techniques provide the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. These methods are essential for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) Analysis of this compound and Related Structures

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the atomic and molecular structure of a crystalline compound. The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built.

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound This table presents hypothetical data that would be obtained from an SCXRD experiment.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.22 |

Microcrystal Electron Diffraction (MicroED) for Microcrystalline Samples

In cases where growing single crystals of sufficient size and quality for SCXRD is challenging, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative. This cryo-electron microscopy (cryo-EM) technique can determine high-resolution atomic structures from nanocrystals that are a billionth of the size required for conventional X-ray diffraction. nih.gov

The process involves depositing a powder or a solution containing microcrystals onto an electron microscopy grid. researchgate.net The grid is then frozen to protect the sample from radiation damage, and a continuous rotation electron diffraction dataset is collected from a single nanocrystal. nih.gov The resulting diffraction data can be processed using standard crystallographic software to solve the crystal structure. MicroED has been successfully applied to determine the structures of a wide range of small organic molecules, including pharmaceuticals, from seemingly amorphous powders. nih.govfrontiersin.org This technique would be particularly valuable for the structural elucidation of this compound if it proves difficult to crystallize into larger single crystals.

Analysis of Crystal Packing and Intermolecular Interactions of this compound

A representative example for understanding these interactions is the crystal structure of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, which also contains a cyclohexane (B81311) ring. researchgate.net The study of this and other sulfonamide structures reveals common patterns of hydrogen bonding and the utility of Hirshfeld surface analysis in quantifying the various intermolecular contacts that contribute to the stability of the crystal lattice. researchgate.netnih.govnih.gov

Hydrogen Bonding:

The primary and most influential intermolecular interaction in the crystal packing of sulfonamides is the hydrogen bond. nih.govresearchgate.net The sulfonamide group (-SO₂NH₂) provides a classic hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygen atoms). In the absence of other strong acceptors, the N-H protons will preferentially form hydrogen bonds with the sulfonyl oxygens of neighboring molecules. nih.gov This often leads to the formation of characteristic supramolecular synthons, such as chains or dimers. researchgate.net

In many sulfonamide crystal structures, a common motif is the formation of a chain where the molecules are linked head-to-tail via N-H···O=S hydrogen bonds. nih.gov The geometry of these hydrogen bonds, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A) distances, and the donor-hydrogen-acceptor (D-H···A) angle, are critical in defining the strength and directionality of the interaction.

Table 1: Representative Hydrogen Bond Geometry in a Related Cyclohexyl-Containing Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···S | - | - | - | - |

| C-H···S | - | - | - | - |

Note: Specific data for this compound is not available. The table structure is representative of typical hydrogen bond analysis in related compounds.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of atomic contacts. The surface is colored to indicate the nature and strength of these contacts.

For a molecule like this compound, with a significant number of hydrogen atoms on the cyclohexyl and ethyl groups, it is anticipated that H···H contacts would constitute a major portion of the Hirshfeld surface, reflecting the prevalence of van der Waals forces. researchgate.net The O···H/H···O and N···H/H···N contacts, corresponding to the sulfonamide hydrogen bonds, would also be significant contributors. nih.gov

The analysis of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide revealed the following contributions to the crystal packing: researchgate.net

Table 2: Hirshfeld Surface Interaction Contributions in N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide

| Interaction Type | Contribution (%) |

| H···H | 49.0 |

| H···C/C···H | 12.5 |

| H···Cl/Cl···H | 10.9 |

| H···S/S···H | 10.0 |

Computational and Theoretical Investigations of 1 Cyclohexylethane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of electron distribution and its consequences for molecular structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. nih.gov This method is used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state. For 1-Cyclohexylethane-1-sulfonamide, DFT calculations, often using a basis set like 6-31+G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations have been successfully applied to various sulfonamide derivatives to understand their structural parameters. nih.govnih.gov The process involves iterative solving of the Kohn-Sham equations until a self-consistent field (SCF) is achieved, yielding the molecule's ground-state electron density and energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comnist.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For this compound, calculating the HOMO-LUMO gap via DFT can predict its reactivity profile, highlighting its potential to participate in various chemical reactions. schrodinger.comyoutube.com The energies of these orbitals are typically calculated from the optimized molecular geometry.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not publicly available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP is calculated based on the molecule's electron density and reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). libretexts.orgresearchgate.net

For this compound, an MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating these as sites for electrophilic attack. researchgate.net The cyclohexyl and ethyl groups, being largely nonpolar, would exhibit a more neutral potential (green). Understanding these charge distributions is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a single, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Conformational analysis aims to identify the various stable spatial arrangements of a molecule and their relative energies.

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of a molecule's flexibility and conformational landscape. For this compound, an MD simulation could reveal how the cyclohexyl ring flexes and how the sulfonamide group rotates, which can be crucial for its ability to fit into a biological target's binding site. These simulations are essential for understanding the dynamic nature of protein-ligand interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which serves as a valuable tool for structure verification and interpretation of experimental spectra. For instance, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum of this compound.

Furthermore, computational models and machine learning algorithms are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. capes.gov.brnih.gov By calculating the magnetic shielding around each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the synthesized structure. For complex molecules, these predictions are instrumental in assigning specific signals to the correct atoms.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| NH₂ | ~5.0-6.0 |

| CH (on ethyl) | ~3.0-3.5 |

| CH₃ (on ethyl) | ~1.2-1.5 |

| CH (on cyclohexyl) | ~1.0-2.0 |

| CH₂ (on cyclohexyl) | ~1.0-2.0 |

Note: This table contains hypothetical data for illustrative purposes. Actual shifts depend on the solvent and specific computational method used.

Computational Ligand Design and Molecular Docking Studies (focused on theoretical binding modes and interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery, as it helps identify potential drug candidates by simulating the binding process.

In the context of this compound, docking studies could be performed to investigate its potential to bind to various enzymatic targets, such as carbonic anhydrases or cyclooxygenases, which are known targets for other sulfonamide-containing drugs. The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding affinity. The results provide a model of the binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov These theoretical studies can guide the design of more potent and selective analogs of this compound.

Chemical Reactivity and Derivatization Patterns of 1 Cyclohexylethane 1 Sulfonamide

Reactions Involving the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group in 1-Cyclohexylethane-1-sulfonamide is a key site for chemical modification, participating in a range of reactions that alter the compound's structure and properties.

N-Alkylation and N-Acylation Reactions

The sulfonamide nitrogen can be readily alkylated or acylated to introduce a wide variety of substituents. These reactions typically proceed via the deprotonation of the sulfonamide followed by reaction with an electrophile.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkylating agents. For instance, the N-methylation of a related cyclohexylamine (B46788) sulfonamide has been accomplished using propyl iodide in the presence of sodium hydride in N,N-dimethylformamide. nih.gov This method provides a general route to N-alkylated sulfonamides. The use of a strong base like sodium hydride is crucial for deprotonating the sulfonamide, making the nitrogen a more potent nucleophile. nih.gov Research has also demonstrated that the N-alkylation of sulfonamides can be a strategy for designing selective ligands for biological targets. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Propyl iodide, Sodium hydride, N,N-dimethylformamide | N-Alkylsulfonamide | nih.gov |

| N-Acylation | Carboxylic acid chloride/anhydride, Bismuth(III) salt catalyst | N-Acylsulfonamide | researchgate.net |

| N-Acylation | N-Acylbenzotriazole, Sodium hydride | N-Acylsulfonamide | semanticscholar.orgresearchgate.net |

Deprotonation and Anion Chemistry

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form a sulfonamide anion. wikipedia.org This deprotonation is a fundamental step in many of the reactions involving the nitrogen atom, including the aforementioned N-alkylation and N-acylation. The resulting anion is a powerful nucleophile that can react with a variety of electrophiles. The acidity of the sulfonamide proton is a key factor influencing its reactivity.

Transformations of the Cyclohexyl Moiety

The cyclohexyl group of this compound also presents opportunities for chemical modification, although these transformations are generally less explored than those involving the sulfonamide group.

Ring Substitutions and Functionalizations

While direct substitution on the cyclohexyl ring of this compound is not extensively documented, related chemistries suggest possibilities. For example, in a similar cyclohexene (B86901) sulfonamide derivative, the cyclohexene ring was shown to react with glutathione (B108866) via a nucleophilic substitution reaction. nih.gov This indicates that the cyclohexyl ring can be susceptible to nucleophilic attack, particularly if unsaturation or activating groups are present. The reduction of benzo-fused cyclic sulfonamides using Mg-MeOH has been shown to cleave the C-S bond, leading to functionalization at the position previously attached to the sulfur. nih.gov

Stereochemical Transformations at the Cyclohexyl-Sulfonamide Linkage

The stereochemistry at the chiral center where the cyclohexyl and ethyl groups are attached to the sulfonamide sulfur is an important aspect of the molecule's three-dimensional structure. While specific studies on the stereochemical transformations at this linkage in this compound are not available, the general principles of stereoselective synthesis and reactions of chiral sulfonamides are relevant. The synthesis of chiral N-alkyl t-butanesulfinamides, for example, highlights the importance of controlling stereochemistry in related sulfur-containing compounds. researchgate.net The conformation of the cyclohexyl ring, which typically exists in a chair form, and its dihedral angle with respect to the rest of the molecule can influence its reactivity and interactions. nih.gov

Acid-Base Properties and Their Influence on Reactivity

Sulfonamides, in general, are weak acids. veteriankey.commsdvetmanual.com The acidity of the N-H bond is a critical determinant of their chemical reactivity. The pKa values of sulfonamides can vary over a wide range, influencing properties such as solubility and protein binding. veteriankey.com The deprotonation of the sulfonamide to form an anion is a prerequisite for many of its nucleophilic reactions. wikipedia.org

The formation of salts with strong bases is a common characteristic of sulfonamides. google.com For instance, they react with sodium hydroxide (B78521) to form salts that are more soluble in aqueous solutions. msdvetmanual.comgoogle.com The pH of the reaction medium can significantly impact the reactivity of sulfonamides. For example, the reaction of a cyclohexene sulfonamide derivative with glutathione was found to be accelerated at higher pH, consistent with a nucleophilic substitution mechanism involving the deprotonated form of glutathione. nih.gov The acidity of sulfonamides can also be influenced by the nature of the substituents on the aromatic rings in aryl sulfonamides, demonstrating the role of through-space electronic effects. vu.nl

Formation of Metal Complexes with this compound as a Ligand

The sulfonamide group is a versatile functional group capable of coordinating with a variety of metal ions. This coordination potential arises from the presence of lone pairs of electrons on the nitrogen and oxygen atoms of the sulfonamide moiety. The formation of metal complexes with sulfonamides can lead to compounds with novel chemical and physical properties, and in many cases, enhanced biological activities. tandfonline.comresearchgate.netisp.edu.pk

This compound possesses two potential coordination sites within its sulfonamide group: the nitrogen atom and the two oxygen atoms. Coordination with a metal ion typically occurs after the deprotonation of the sulfonamide nitrogen (-SO₂NH-), resulting in an anionic ligand (-SO₂N⁻-). researchgate.netnih.gov This deprotonation is often facilitated by the presence of a base during the synthesis of the complex. The resulting anionic ligand can then act as a monodentate or bidentate ligand.

Monodentate Coordination: The ligand can bind to a metal center through the deprotonated nitrogen atom. In some instances, particularly in the presence of other strongly coordinating groups within the molecule, coordination might occur through one of the sulfonyl oxygen atoms. nih.gov

Bidentate Chelation: The sulfonamide can also act as a bidentate ligand, coordinating to the metal ion through both the deprotonated nitrogen and one of the sulfonyl oxygen atoms, forming a stable chelate ring. This mode of coordination is common and enhances the stability of the resulting complex. nih.gov

Bridging Ligand: In some cases, the sulfonamide group can bridge two metal centers, with the nitrogen and one or both oxygen atoms coordinating to different metal ions. researchgate.net

The presence of the bulky cyclohexyl and ethyl groups in this compound may sterically influence the coordination geometry of the resulting metal complexes.

The synthesis of metal complexes with this compound would likely follow established methods for other sulfonamide ligands. A common synthetic route involves the reaction of the sulfonamide with a metal salt in a suitable solvent. imist.marasayanjournal.co.in The choice of solvent depends on the solubility of the reactants and the desired reaction conditions. The reaction is often carried out under reflux to ensure completion. As mentioned, a base may be added to facilitate the deprotonation of the sulfonamide nitrogen. tandfonline.com

A general reaction scheme can be represented as:

n L-H + MCln → M(L)n + n HCl

Where:

L-H represents the this compound ligand

M is the metal ion

n is the charge of the metal ion

Based on the extensive research on other sulfonamides, this compound is expected to form stable complexes with a range of transition metal ions. These include, but are not limited to, copper(II), cobalt(II), nickel(II), zinc(II), and iron(II/III). nih.govsci-hub.seresearchgate.net The geometry of the resulting complexes would depend on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For instance, with divalent metal ions, octahedral or tetrahedral geometries are commonly observed. tandfonline.comnih.gov

The characterization of any newly synthesized metal complexes of this compound would be crucial to determine their structure and properties. The following techniques are typically employed:

Infrared (IR) Spectroscopy: To confirm the coordination of the sulfonamide group to the metal ion by observing shifts in the vibrational frequencies of the S=O and N-H bonds. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would help to elucidate the structure of the complex in solution. rsc.org

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition. rsc.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry. imist.ma

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. tandfonline.comrsc.org

The table below summarizes the general characteristics of metal complexes formed with various sulfonamide ligands, which can be extrapolated to predict the behavior of this compound.

| Metal Ion | Typical Coordination Geometry | Potential Coordination Sites on Sulfonamide | Characterization Methods |

| Copper(II) | Square Planar, Octahedral | N, O | IR, UV-Vis, EPR, X-ray nih.govrasayanjournal.co.in |

| Cobalt(II) | Tetrahedral, Octahedral | N, O | IR, UV-Vis, Magnetic Susceptibility tandfonline.comnih.gov |

| Nickel(II) | Square Planar, Octahedral | N, O | IR, UV-Vis, Magnetic Susceptibility tandfonline.comnih.gov |

| Zinc(II) | Tetrahedral | N, O | IR, NMR, X-ray nih.govrsc.org |

| Iron(II/III) | Octahedral | N, O | IR, UV-Vis, Mössbauer, Magnetic Susceptibility sci-hub.se |

| Ruthenium(III) | Octahedral | N, O | IR, NMR, X-ray, Electrochemistry nih.gov |

Applications of 1 Cyclohexylethane 1 Sulfonamide in Synthetic Chemistry and Advanced Materials

Role as a Key Synthetic Intermediate for Diverse Organic Scaffolds

The sulfonamide group is relatively unreactive, which makes it an excellent stable building block in multi-step syntheses. wikipedia.org Compounds like 1-Cyclohexylethane-1-sulfonamide serve as valuable starting materials or intermediates for creating more complex molecular architectures. The N-H bond of the sulfonamide can be deprotonated and subsequently functionalized, and the sulfonyl group itself can be involved in various transformations.

Recent advancements have demonstrated that primary sulfonamides can be activated and converted into pivotal sulfonyl radical intermediates. nih.gov For instance, a photocatalytic, metal-free approach allows for the conversion of sulfonamides into sulfonyl radicals, which can then be combined with various alkene fragments to forge new carbon-sulfur and carbon-carbon bonds. nih.gov This strategy opens avenues for late-stage functionalization, where a pre-existing sulfonamide scaffold, such as that in this compound, could be modified to introduce new functional groups.

Furthermore, strategies have been developed to convert primary sulfonamides into sulfonyl chlorides or fluorides, which are then susceptible to nucleophilic attack, enabling the synthesis of a wide range of derivatives. nih.gov The versatility of the sulfonamide group as a synthetic handle is also evident in its use as a directing group in C-H activation reactions, facilitating site-selective modifications to construct complex therapeutic scaffolds. researchgate.net The presence of the cyclohexyl group in this compound can influence the regioselectivity of such reactions and impart specific solubility and conformational properties to the resulting products.

Utilization in Catalysis and Chiral Induction

The unique electronic and structural properties of the sulfonamide group make it a valuable component in the design of catalysts for asymmetric synthesis.

Bifunctional organocatalysts, which possess both an acidic and a basic site within the same molecule, have emerged as powerful tools in asymmetric synthesis. nih.gov Sulfonamides are particularly effective as the acidic component in these catalysts due to the strong hydrogen-bond donating capability of the N-H proton. researchgate.net This acidity can be enhanced by attaching electron-withdrawing groups to the sulfur atom. nih.gov

A novel bifunctional organocatalyst featuring a sulfonamide motif has been developed for the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, achieving yields up to 91% and enantiomeric excesses up to 79%. nih.govrutgers.edu The proposed mechanism involves the acidic sulfonamide N-H proton activating the electrophile (β-nitrostyrene) through hydrogen bonding, while a tertiary amine moiety on the catalyst scaffold activates the nucleophile (1,3-dicarbonyl compound). nih.gov

While this compound itself is not a bifunctional catalyst, its scaffold is a prime candidate for modification. The sulfonamide nitrogen could be functionalized with a chiral backbone containing a basic group, such as a tertiary amine, to create a novel bifunctional catalyst. The cyclohexyl group would provide a rigid and sterically defined environment, potentially enhancing chiral induction in catalyzed reactions.

Table 1: Performance of a Bifunctional Sulfonamide Catalyst in Asymmetric Conjugate Addition nih.govrutgers.edu

| Entry | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetylacetone | β-nitrostyrene | 85 | 75 |

| 2 | Dibenzoylmethane | β-nitrostyrene | 91 | 79 |

| 3 | Ethyl 2-oxocyclopentanecarboxylate | β-nitrostyrene | 78 | 68 |

Application as Ligands in Transition Metal-Catalyzed Reactions

The sulfonamide moiety can act as a versatile ligand for transition metals, with coordination occurring through the nitrogen or oxygen atoms. The resulting metal complexes have shown significant catalytic activity and are often more biologically active than the free sulfonamide ligands. researchgate.net The interest in metal-based sulfonamides has been spurred by the success of silver(I) and zinc(II) sulfadiazine complexes in preventing bacterial infections.

The synthesis of transition metal complexes with sulfonamide-derived ligands (e.g., Co(II), Ni(II), Cu(II), and Zn(II)) has been extensively reported. researchgate.netscilit.com Spectroscopic and analytical data suggest that these ligands can behave in a bidentate or polydentate fashion, leading to various coordination geometries, most commonly octahedral. researchgate.net The efficacy of these metal complexes in biological systems often depends on the nature of the ligand to which the metal is bound. researchgate.net

This compound could serve as a monodentate or, upon functionalization, a bidentate ligand for various transition metals. The coordination of this ligand to a metal center could modulate its electronic properties, creating catalysts for reactions such as cross-coupling, oxidation, or reduction. The steric bulk of the cyclohexyl group could play a crucial role in influencing the stereochemical outcome of such catalytic transformations.

Development of Chemical Probes for Molecular Recognition Studies

Chemical probes are essential tools for studying biological systems, allowing for the selective targeting and detection of biomolecules like G-protein coupled receptors (GPCRs). acs.org Sulfonamide-based structures have been successfully developed as fluorescent probes for visualizing and studying specific biological targets. nih.govnih.gov

The general design of such a probe involves three key components: a ligand to direct the probe to the protein of interest, a reactive electrophile to form a covalent bond, and a reporter dye for detection. nih.gov Recently, N-acyl-N-alkyl sulfonamide (NASA) warheads have been implemented into ligand scaffolds for the covalent labeling of receptors. acs.org The synthesis of these probes often starts with a primary or secondary sulfonamide, which is then elaborated. For example, a fluorosulfonyl group can be converted to a sulfonamide, which is then coupled to an acid containing a reporter moiety like an alkyne for subsequent "click" chemistry. acs.org

The this compound structure could be a valuable starting point for creating new chemical probes. The sulfonamide nitrogen can be functionalized with a linker attached to a fluorophore or another reporter tag. The cyclohexylethane portion of the molecule would serve as the recognition element, designed to fit into a specific binding pocket of a target protein. Such probes could be used to visually locate target proteins within cells and to screen for new agonists or antagonists through binding assays. nih.gov

Exploration in Materials Science (e.g., supramolecular assemblies, crystal engineering)

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid-state materials with desired properties. nih.gov Sulfonamides are particularly interesting in this field due to the presence of multiple hydrogen bond donors (N-H) and acceptors (S=O), making them capable of forming robust and predictable supramolecular structures. nih.govresearchgate.net

The crystal packing of sulfonamides is often dominated by strong N-H···O=S hydrogen bonds, leading to the formation of common supramolecular synthons, such as dimers and catemers (chains). nih.govresearchgate.net The specific arrangement of molecules in the crystal lattice can be influenced by other weaker interactions, including C-H···O, C-H···π, and π-π stacking. researchgate.net The study of different sulfonamide crystal structures has revealed that the molecular packing architecture can be classified into distinct groups based on the structure and composition of molecular layers. acs.org

Molecular Interaction Studies with Biomolecular Targets (Mechanistic Focus)

Understanding the molecular interactions between a small molecule and its biological target is fundamental to drug design and chemical biology. Sulfonamides are well-known for their interactions with various proteins, most notably as inhibitors of the enzyme carbonic anhydrase (CA). acs.org

Detailed mechanistic studies, combining experimental techniques like X-ray crystallography and protein-ligand affinity labeling with computational methods like molecular dynamics (MD) simulations, have provided a deep understanding of these interactions. acs.orgnih.gov The primary binding interaction for sulfonamide inhibitors of CA involves the deprotonated sulfonamide nitrogen coordinating directly to the catalytic zinc ion in the enzyme's active site. This interaction displaces a zinc-bound water/hydroxide (B78521) molecule. acs.org This coordination is further stabilized by a network of hydrogen bonds between the sulfonamide oxygens and the backbone amide of active site residues, such as Thr199 in human carbonic anhydrase II. acs.org

The non-sulfonamide portion of the molecule, often called the "tail," extends into other regions of the active site, making additional contacts that contribute to binding affinity and isoform selectivity. acs.org For this compound, the cyclohexyl group would likely occupy a hydrophobic pocket within a target protein's binding site. The binding affinity is a result of a balance between the strong, directed interactions of the sulfonamide headgroup and the less specific, but cumulatively significant, hydrophobic and van der Waals interactions of the hydrocarbon tail. acs.org Calorimetric and spectroscopic studies on the binding of various sulfonamides to proteins like myoglobin have confirmed the formation of stable 1:1 complexes, driven by these combined forces. nih.gov

Table 2: Key Molecular Interactions of Sulfonamides with Protein Targets acs.orgacs.org

| Interacting Group of Sulfonamide | Type of Interaction | Typical Interacting Protein Residue/Component |

| Sulfonamide N-H | Coordination (if deprotonated) / H-bond | Catalytic Metal Ion (e.g., Zn²⁺) / H-bond acceptor |

| Sulfonamide S=O | Hydrogen Bond | H-bond donors (e.g., Thr, Gln, backbone N-H) |

| Sulfonamide S=O | C-H···O Interaction | Aromatic residues (e.g., Phe, Tyr) |

| Hydrocarbon Scaffold (e.g., Cyclohexyl) | Hydrophobic / van der Waals | Hydrophobic pockets (e.g., Leu, Val, Ile, Phe) |

Investigation of DNA Binding Modes

It is plausible that this compound could interact with the minor or major grooves of DNA, potentially stabilized by hydrophobic interactions and hydrogen bonding involving the sulfonamide group. Without experimental data from techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, or molecular modeling, any description of its DNA binding mode would be purely speculative.

Enzyme Active Site Interactions and Inhibition Mechanisms (e.g., Carbonic Anhydrase)

The sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs). This class of enzymes contains a zinc ion at the active site which is crucial for their catalytic activity. The inhibitory mechanism of many sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to this zinc ion.

While this general mechanism is understood for a wide range of sulfonamides, the specific inhibitory activity and interaction of this compound with carbonic anhydrase isoforms have not been reported. The affinity and selectivity of a sulfonamide inhibitor are significantly influenced by the steric and electronic properties of its substituents. The cyclohexyl and ethyl groups of this compound would occupy a specific region of the enzyme's active site cavity, and the nature of these interactions would determine its inhibitory potency and isoform selectivity.

To ascertain the enzyme inhibition profile of this compound, detailed kinetic studies and structural biology techniques, such as X-ray crystallography of the enzyme-inhibitor complex, would be required. In the absence of such data, a definitive description of its interaction and inhibition mechanism remains unfeasible.

Q & A

Q. What approaches mitigate biases when interpreting conflicting data on sulfonamide derivative toxicity?

- Methodological Answer :

- Meta-Analysis : Aggregate toxicity data (e.g., LD₅₀) from multiple studies, applying random-effects models to account for heterogeneity.

- Source Evaluation : Weight data from GLP-compliant studies higher than preliminary reports.

- Mechanistic Studies : Cross-reference toxicity findings with in vitro hepatocyte assays to validate in vivo results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.